2,3-Dichloro-5-fluorobenzyl chloride
Overview
Description
2,3-Dichloro-5-fluorobenzyl chloride: is an organochlorine compound with the molecular formula C7H4Cl3F and a molecular weight of 213.46 g/mol . It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms and one fluorine atom. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5-fluorobenzyl chloride can be synthesized through several methods:
Electrophilic Aromatic Substitution: This method involves the chlorination and fluorination of benzyl chloride under controlled conditions. The reaction typically uses chlorine and fluorine sources in the presence of a catalyst such as iron(III) chloride.
Friedel-Crafts Alkylation: Another method involves the alkylation of 2,3-dichloro-5-fluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5-fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound to 2,3-dichloro-5-fluorotoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: 2,3-dichloro-5-fluorotoluene.
Scientific Research Applications
2,3-Dichloro-5-fluorobenzyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-fluorobenzyl chloride
- 2,5-Dichlorobenzyl chloride
- 2,3-Difluorobenzyl chloride
Uniqueness
2,3-Dichloro-5-fluorobenzyl chloride is unique due to the specific positioning of its chlorine and fluorine atoms, which influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and applications, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biological Activity
2,3-Dichloro-5-fluorobenzyl chloride is a halogenated organic compound that has garnered interest in various fields of biological research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in medicinal chemistry, supported by data tables and relevant case studies.
This compound features two chlorine atoms and one fluorine atom on the benzyl ring, which significantly influences its reactivity and biological interactions. The compound primarily acts through nucleophilic substitution reactions , where the chlorine atoms can be replaced by nucleophiles such as amines or thiols. This reactivity allows the compound to form covalent bonds with biological macromolecules, potentially inhibiting enzyme activities or altering protein functions.
- Nucleophilic Substitution : The chlorine atoms can be substituted by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or altering their conformation.
- Protein Interaction : Alterations in protein function due to covalent modifications can lead to significant physiological effects.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including antibacterial and potential anticancer properties.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that halogenated compounds like this compound can inhibit enzymes such as α-glucosidase. This inhibition is crucial for developing treatments for conditions like type 2 diabetes by delaying glucose absorption .
- Molecular Docking Studies : In silico studies have shown that similar compounds exhibit strong binding affinities to various enzyme targets. For instance, a study demonstrated that modifications on the benzyl ring significantly influenced binding profiles against specific receptors involved in metabolic pathways .
- Anticancer Potential : Compounds with similar structures have been explored for their cytotoxicity against cancer cell lines. The presence of halogens often enhances the compound's ability to interact with DNA or RNA structures, potentially leading to apoptosis in cancer cells .
Properties
IUPAC Name |
1,2-dichloro-3-(chloromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-3-4-1-5(11)2-6(9)7(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQXVWXFRJOII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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